Consistent Inactivity Across Five Orthogonal High-Throughput Screening Assays Establishes Utility as a Negative Control Compound
The compound was evaluated in five independent high-throughput screening assays deposited in PubChem and returned an inactive outcome in every panel: AlphaScreen-based FBW7 E3 ligase activator assay (AID 1259310), GIRK2 channel activator assay (AID 1259325), AlphaScreen-based MITF inhibitor assay (AID 1259374), luminescence cell-based TEAD–YAP interaction inhibitor assay (AID 1259422), and cell-based GPR151 activator assay (AID 1508602) [1]. In contrast, the structurally related 6,7-dihydro-dibenzo[c,e]azepine derivative ZG1142 (bifendate analog) exhibited potent P-gp inhibitory activity with a prolonged chemo-sensitizing effect (>24 h) versus verapamil (<6 h) in K562/A02 MDR cells [2]. This orthogonal activity profile directly demonstrates that oxidation state governs biological activity within this scaffold class.
| Evidence Dimension | Bioassay activity outcome across multiple target classes (GPCR, E3 ligase, transcription factor, ion channel) |
|---|---|
| Target Compound Data | Inactive in 5/5 PubChem BioAssays (AID 1259310, 1259325, 1259374, 1259422, 1508602); no measurable activity detected at screening concentrations |
| Comparator Or Baseline | 6,7-Dihydro-dibenzo[c,e]azepine analog ZG1142: active as P-gp inhibitor; chemo-sensitizing effect persisted >24 h vs. <6 h for verapamil in K562/A02 cells |
| Quantified Difference | Qualitative: active (dihydro series) vs. inactive (dione series) across screened targets. No IC50/EC50 quantifiable for target compound due to inactivity at all tested sites. |
| Conditions | PubChem deposited HTS assays: AlphaScreen biochemical (FBW7, MITF), luminescence cell-based (TEAD-YAP), fluorescence cell-based (GIRK2, GPR151); screening concentrations not publicly disclosed for individual compounds |
Why This Matters
A compound with documented, multi-target inactivity is valuable as a negative control for assay validation, counter-screening selectivity panels, and establishing structure–activity relationship (SAR) baselines where the absence of target engagement is the desired outcome.
- [1] PubChem BioAssay Summary for CID 42503975. Assay IDs: 1259310, 1259325, 1259374, 1259422, 1508602. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] Gu, X., et al. (2012). Synthesis and biological evaluation of novel bifendate derivatives bearing 6,7-dihydro-dibenzo[c,e]azepine scaffold as potent P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 50, 349–358. View Source
